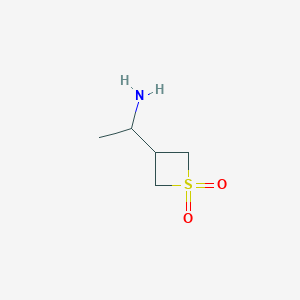
3-(1-Aminoethyl)-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its IUPAC name is 1-aminoethyl-3-methylimidazolium bromide .
- This compound belongs to the class of gamma amino acids and derivatives , characterized by an amino group (-NH₂) attached to the gamma carbon atom .
3-(1-Aminoethyl)-1λ6-thietane-1,1-dione: is a chemical compound with the molecular formula and a molecular weight of .
Métodos De Preparación
Synthetic Routes: One common synthetic route involves starting with as the precursor. Under the influence of a , hydrogenation of the cyano group yields .
Reaction Conditions: The hydrogenation reaction typically occurs at elevated temperatures and pressures.
Industrial Production Methods: While there isn’t extensive industrial-scale production of this specific compound, it can be synthesized in the laboratory using the methods mentioned above.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile , finding applications as a solvent, catalyst, or electrolyte in chemical processes.
Biology: Researchers explore its use in , , and .
Medicine: Although not a drug itself, it may play a role in drug delivery systems due to its unique properties.
Industry: Its applications extend to areas like , , and .
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For instance:
- As a solvent or catalyst, it influences reaction kinetics and thermodynamics.
- In drug delivery, it affects drug solubility and release.
- Molecular targets and pathways vary based on the context of use.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-4(6)5-2-9(7,8)3-5/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQUKHXPIUMZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CS(=O)(=O)C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
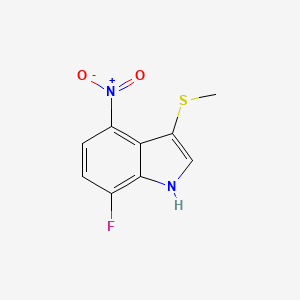
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)

![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)

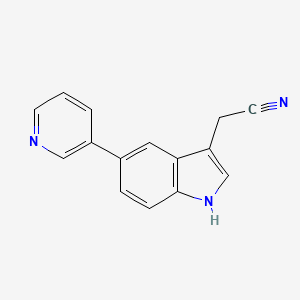

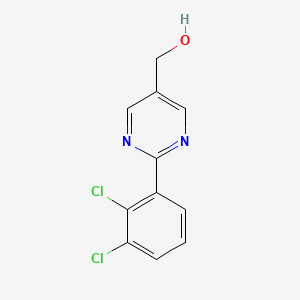
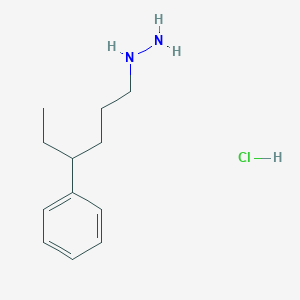
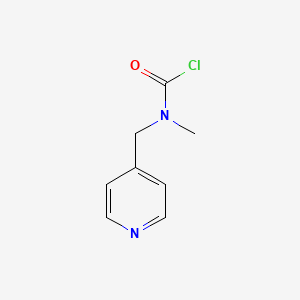
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
